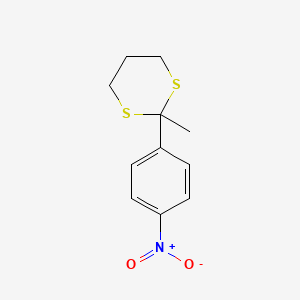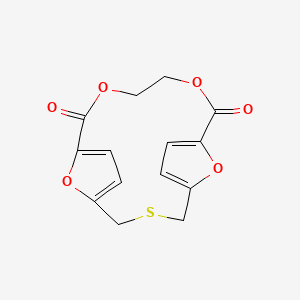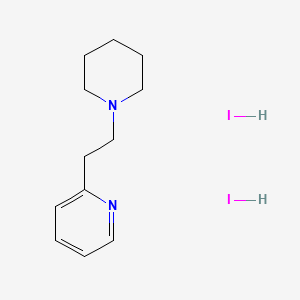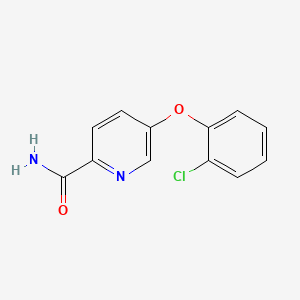
Picolinamide, 5-(o-chlorophenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Picolinamide, 5-(o-chlorophenoxy)- is a chemical compound that belongs to the class of picolinamides It is characterized by the presence of a picolinamide core structure with an o-chlorophenoxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of picolinamide, 5-(o-chlorophenoxy)- typically involves the reaction of picolinamide with o-chlorophenol in the presence of a suitable base. One common method involves the use of potassium carbonate (K2CO3) as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out at elevated temperatures, usually around 120°C, for a specific duration to ensure complete conversion .
Industrial Production Methods
Industrial production of picolinamide, 5-(o-chlorophenoxy)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Picolinamide, 5-(o-chlorophenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Zinc in aqueous hydrochloric acid
Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines.
Wissenschaftliche Forschungsanwendungen
Picolinamide, 5-(o-chlorophenoxy)- has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of picolinamide, 5-(o-chlorophenoxy)- involves its interaction with specific molecular targets. For instance, it has been shown to selectively inhibit the fungal lipid-transfer protein Sec14p, which is crucial for fungal cell viability . This selective inhibition is achieved through the binding of the compound to the active site of the protein, thereby disrupting its function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide: Another compound with similar antifungal properties, targeting the same lipid-transfer proteins.
Florylpicoxamid: A second-generation synthetic picolinamide with broad-spectrum fungicidal activity.
Uniqueness
Picolinamide, 5-(o-chlorophenoxy)- stands out due to its selective inhibition of fungal lipid-transfer proteins without affecting mammalian proteins. This selectivity makes it a promising candidate for antifungal drug development with potentially lower toxicity compared to other compounds.
Eigenschaften
CAS-Nummer |
72133-69-8 |
|---|---|
Molekularformel |
C12H9ClN2O2 |
Molekulargewicht |
248.66 g/mol |
IUPAC-Name |
5-(2-chlorophenoxy)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H9ClN2O2/c13-9-3-1-2-4-11(9)17-8-5-6-10(12(14)16)15-7-8/h1-7H,(H2,14,16) |
InChI-Schlüssel |
JALWKINJHJGLMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OC2=CN=C(C=C2)C(=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


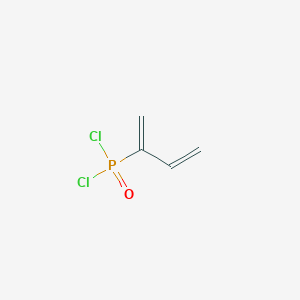
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-octyl-, 4-[(2S)-2-methylbutyl]phenyl ester](/img/structure/B14459850.png)
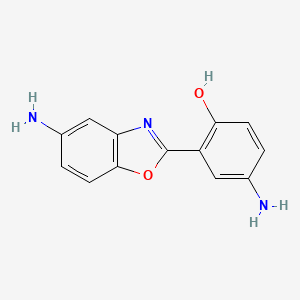
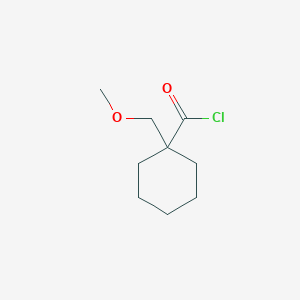
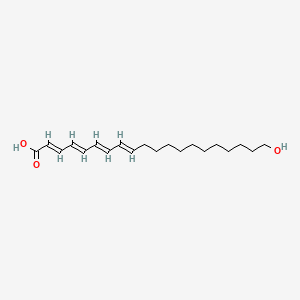
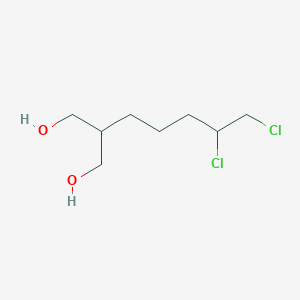
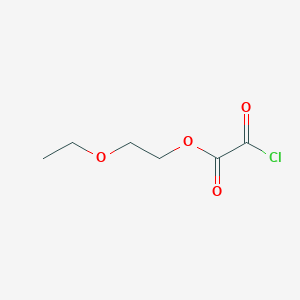
![2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14459901.png)
![{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14459911.png)
![Ethanaminium, N-[4-[(2-chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B14459912.png)
